

In-Depth Technical Guide: Environmental Fate and Persistence of Reactive Black 39

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Reactive Black 39*

Cat. No.: *B15552041*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reactive Black 39 (RB 39) is a widely used bifunctional reactive azo dye in the textile industry. Due to incomplete fixation during the dyeing process, a significant portion of the dye is released into wastewater, posing environmental concerns. This technical guide provides a comprehensive overview of the environmental fate and persistence of **Reactive Black 39**, focusing on its biodegradability, hydrolysis, photolysis, and adsorption characteristics. Detailed experimental protocols based on standardized guidelines are provided, and available quantitative data are summarized to facilitate a clear understanding of its behavior in various environmental compartments. The inherent persistence of this dye underscores the importance of effective wastewater treatment strategies to mitigate its environmental impact.

Chemical and Physical Properties of Reactive Black 39

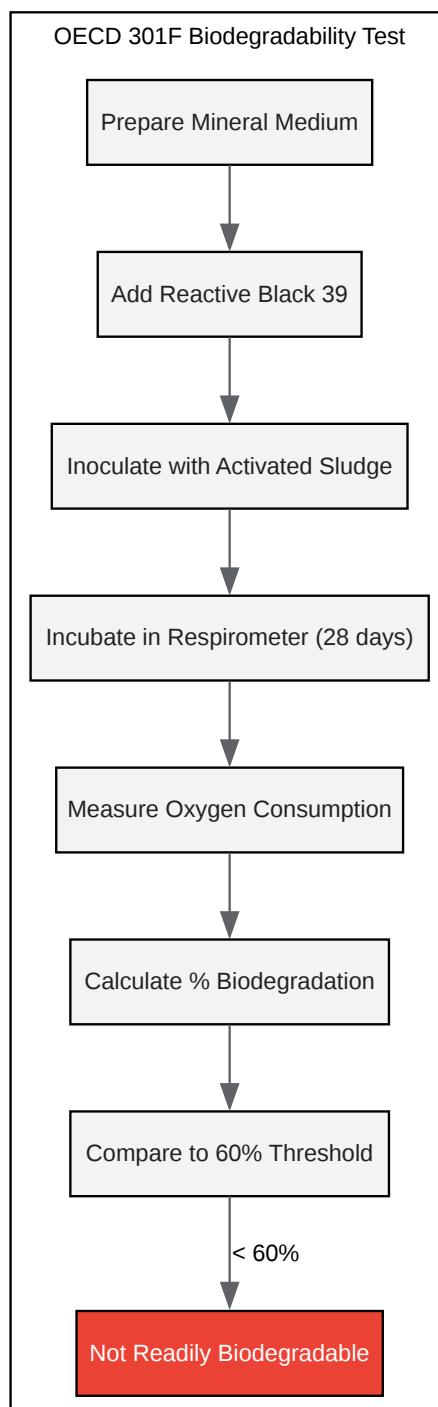
Reactive Black 39 (C.I. **Reactive Black 39**, CAS No. 68259-02-9) is a double azo dye characterized by the presence of a dichlorotriazine reactive group.^[1] Its molecular formula is C₂₅H₁₄CIN₁₀Na₅O₁₆S₅, with a molecular weight of 1021.16 g/mol.^[1] As a reactive dye, it is designed to form covalent bonds with fibers such as cotton under alkaline conditions.^[2] However, this reactivity also makes it susceptible to hydrolysis in aqueous environments. The dye is highly soluble in water.

Biodegradability

Reactive azo dyes like **Reactive Black 39** are generally considered to be recalcitrant to aerobic biodegradation due to their complex aromatic structures and the presence of electron-withdrawing groups.^[3]

Quantitative Data: Biodegradability

Parameter	Value	Method	Reference
Ready Biodegradability	Not readily biodegradable	OECD 301F (Manometric Respirometry Test) - Inferred	[4] [5] [6]
Anaerobic Biodegradation	Partial degradation (cleavage of azo bonds)	Laboratory-scale anaerobic digesters	[7]


Experimental Protocol: OECD 301F - Manometric Respirometry Test

This method evaluates the ready biodegradability of a chemical substance by an aerobic microbial inoculum.

- Principle: A solution or suspension of the test substance in a mineral medium is inoculated with activated sludge from a wastewater treatment plant and incubated in a closed flask with a device to measure oxygen consumption (a respirometer). The biodegradation is determined by measuring the amount of oxygen consumed over a 28-day period, corrected for the oxygen consumption of a blank control (inoculum only).^{[4][5]}
- Apparatus:
 - Respirometer (e.g., OxiTop® system)
 - Incubator with temperature control ($20 \pm 1^\circ\text{C}$)
 - Magnetic stirrers

- Procedure:
 - Prepare a mineral medium containing essential mineral salts.
 - Add the test substance (**Reactive Black 39**) to the test flasks to achieve a concentration that yields a theoretical oxygen demand (ThOD) of 50-100 mg/L.
 - Inoculate the flasks with a small volume of activated sludge (typically to a final concentration of 30 mg solids/L).
 - Include control flasks (inoculum only) and reference flasks (with a readily biodegradable substance like sodium benzoate to check the viability of the inoculum).
 - Seal the flasks and incubate in the dark at 20 ± 1 °C with continuous stirring for 28 days.
 - Record the oxygen consumption at regular intervals.
- Interpretation of Results: The percentage of biodegradation is calculated as the ratio of the measured oxygen consumption to the theoretical oxygen demand (ThOD). A substance is considered "readily biodegradable" if it reaches $\geq 60\%$ of its ThOD within a 10-day window during the 28-day test period.^{[4][5]} Reactive azo dyes typically fail to meet this criterion.

Logical Relationship: Biodegradation Assessment Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for assessing the ready biodegradability of **Reactive Black 39** using the OECD 301F test.

Hydrolysis

Hydrolysis is a significant abiotic degradation pathway for reactive dyes. The dichlorotriazine group in **Reactive Black 39** is susceptible to nucleophilic substitution by water molecules, leading to the formation of a less reactive and unfixed form of the dye. This process is highly dependent on pH and temperature.^[8]

Quantitative Data: Hydrolysis

While specific rate constants for **Reactive Black 39** are not readily available in the literature, studies on other dichlorotriazine reactive dyes provide insights into their hydrolysis kinetics.

Parameter	Condition	Value	Method	Reference
Hydrolysis Rate	Alkaline pH	Increases with increasing pH and temperature	HPLC	[9][10]
Rate Constant (k) for a monochlorotriazinyl dye	60°C, alkaline	$2.17 \times 10^{-4} \text{ L mol}^{-1} \text{ min}^{-1}$	HPLC	[10]

Experimental Protocol: OECD 111 - Hydrolysis as a Function of pH

This guideline describes a tiered approach to determine the rate of abiotic hydrolysis of chemicals.

- Principle: The test substance is dissolved in sterile aqueous buffer solutions of different pH values (typically 4, 7, and 9) and incubated at a constant temperature in the dark. The concentration of the test substance is measured at different time intervals to determine the rate of hydrolysis.^{[11][12]}
- Apparatus:
 - Constant temperature bath or incubator
 - pH meter
 - Analytical instrument for quantification (e.g., HPLC-UV/Vis)

- Sterile glassware
- Procedure:
 - Tier 1 (Preliminary Test):
 - Prepare sterile buffer solutions at pH 4, 7, and 9.
 - Add the test substance (**Reactive Black 39**) to each buffer solution.
 - Incubate at 50 °C for 5 days.
 - Analyze the concentration of the test substance at the beginning and end of the incubation period. If less than 10% degradation is observed, the substance is considered hydrolytically stable.
 - Tier 2 (Kinetics Determination):
 - If significant hydrolysis occurs in Tier 1, conduct further experiments at different temperatures (e.g., 20, 30, and 40 °C) and the relevant pH values.
 - Sample at multiple time points to determine the hydrolysis rate constant (k) and the half-life ($t_{1/2}$) at each condition.
- Data Analysis: The hydrolysis is generally assumed to follow pseudo-first-order kinetics. The rate constant (k) is determined from the slope of the plot of $\ln(\text{concentration})$ versus time. The half-life is calculated as $t_{1/2} = \ln(2)/k$.

Photolysis

Photolysis, or photodegradation, is the breakdown of chemical compounds by light. For dyes, this can be a significant degradation pathway in surface waters exposed to sunlight. The rate of photolysis depends on the light intensity, the quantum yield of the dye, and the presence of other substances in the water that can act as photosensitizers or quenchers.

Quantitative Data: Photolysis

Quantitative data for the photolysis of **Reactive Black 39** are limited. However, studies on the closely related Reactive Black 5 (RB5) provide valuable insights. The degradation of RB5 via photolysis often follows first-order kinetics.[\[13\]](#)

Parameter	Condition	Value	Method	Reference
Decolorization of RB5	UV/TiO ₂	97% after 45 min	UV-Vis Spectrophotometry	[14]
Decolorization of RB5	Photo-Fenton	97% after 45 min (faster initial rate)	UV-Vis Spectrophotometry	[14]
Mineralization of RB5	H ₂ O ₂ /UV	40-50% upon complete decolorization	TOC Analysis	[13]

Experimental Protocol: Photodegradation Study

This is a general protocol for assessing the photodegradation of a dye in an aqueous solution.

- Principle: An aqueous solution of the dye is irradiated with a light source that simulates sunlight (e.g., a xenon arc lamp). The concentration of the dye is monitored over time to determine the rate of degradation.
- Apparatus:
 - Photoreactor equipped with a suitable lamp (e.g., xenon or mercury vapor lamp)
 - Quartz or borosilicate glass reaction vessels
 - Magnetic stirrer
 - UV-Vis spectrophotometer for concentration measurement
- Procedure:
 - Prepare an aqueous solution of **Reactive Black 39** of a known concentration.

- Place the solution in the photoreactor and irradiate with the light source. Maintain a constant temperature.
- At regular time intervals, withdraw samples and measure the absorbance at the dye's maximum wavelength (λ_{max}) using a UV-Vis spectrophotometer.
- Run a control experiment in the dark to account for any degradation not due to light.
- Data Analysis: The rate of photodegradation can be determined by plotting the concentration of the dye versus time. The quantum yield (Φ), which is the number of molecules degraded per photon absorbed, can be calculated if the light intensity is known.

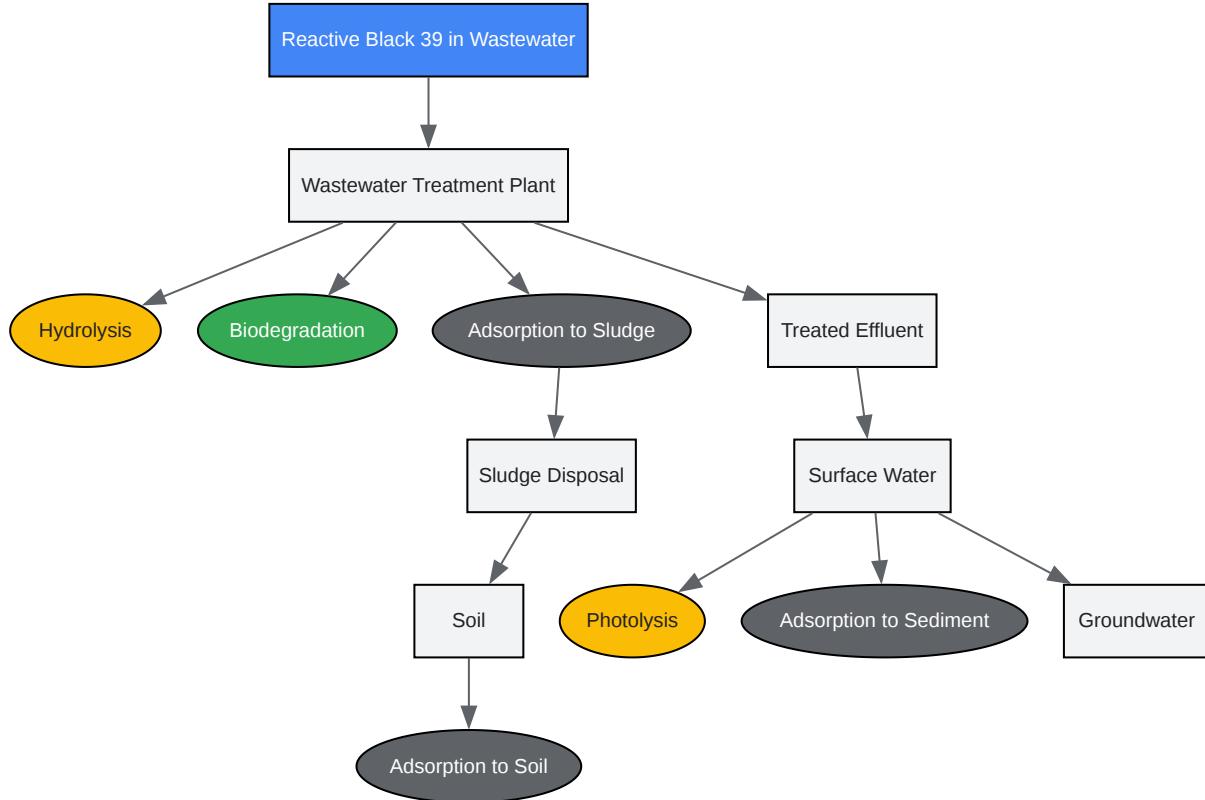
Adsorption to Soil and Sediment

Due to its anionic and water-soluble nature, **Reactive Black 39** is expected to have limited adsorption to organic matter in soil and sediment. However, adsorption can occur to mineral surfaces, particularly clays, through electrostatic interactions. The extent of adsorption is influenced by the soil/sediment composition, pH, and ionic strength of the aqueous phase.[\[3\]](#)

Quantitative Data: Adsorption

Specific soil adsorption coefficient (K_{oc}) values for **Reactive Black 39** are not readily available. The following table presents adsorption data for Reactive Black 5 on different adsorbents.

Adsorbent	Adsorption Capacity (q_{max})	Isotherm Model	Reference
Chitosan	Varies with pH and temperature	Langmuir	[15]
Bentonite Clay	Varies with conditions	Freundlich, Harkins-Jura	[16]
Carbon Nanotubes	Varies with conditions	Langmuir, Freundlich	[17]
Activated Carbon	~191 mg/g	Pseudo-second order	


Experimental Protocol: Batch Equilibrium Adsorption Study (based on OECD 106)

This method is used to determine the adsorption/desorption of a chemical on soil.

- Principle: A solution of the test substance of known concentration is agitated with a known amount of soil until equilibrium is reached. The concentration of the test substance in the solution is then measured, and the amount adsorbed to the soil is calculated by difference.
- Apparatus:
 - Shaker or tumbler
 - Centrifuge
 - Analytical instrument for quantification (e.g., HPLC-UV/Vis)
- Procedure:
 - Select and characterize the soil(s) to be used (e.g., determine pH, organic carbon content, texture).
 - Prepare a stock solution of **Reactive Black 39**.
 - Add a known mass of soil to a series of centrifuge tubes.
 - Add a known volume of the dye solution at different concentrations to the tubes.
 - Include control tubes without soil to check for abiotic degradation.
 - Agitate the tubes at a constant temperature until equilibrium is reached (determined in preliminary kinetic studies).
 - Separate the solid and liquid phases by centrifugation.
 - Analyze the concentration of the dye in the supernatant.
- Data Analysis: The amount of dye adsorbed per unit mass of soil (q_e) is plotted against the equilibrium concentration in the solution (C_e). The data are then fitted to adsorption isotherm models (e.g., Langmuir, Freundlich) to determine the adsorption capacity and

affinity. The soil-water distribution coefficient (K_d) and the organic carbon-normalized adsorption coefficient (K_{oc}) can be calculated.

Signaling Pathway: Environmental Fate of **Reactive Black 39**

[Click to download full resolution via product page](#)

Caption: Major environmental pathways and fate processes for **Reactive Black 39**.

Ecotoxicity

The ecotoxicity of reactive dyes and their degradation products is a critical aspect of their environmental risk assessment. While the parent dye may have a certain level of toxicity, the aromatic amines formed during the reductive cleavage of the azo bonds under anaerobic conditions can be more toxic and potentially carcinogenic.[\[12\]](#)

Ecotoxicity Data for Reactive Black 5

Organism	Endpoint	Value	Reference
Daphnia magna	EC ₅₀ (48h)	74.1% (of a solution)	[12]
Lactuca sativa (lettuce) seeds	Germination	Not toxic after reductive-oxidative treatment	[12]

Conclusion

Reactive Black 39 is a persistent organic pollutant that is not readily biodegradable under aerobic conditions. Its primary abiotic degradation pathway in aqueous environments is hydrolysis, which is enhanced under alkaline conditions and at higher temperatures. Photolysis can contribute to its degradation in sunlit surface waters. Adsorption to soil and sediment is generally limited due to its high water solubility, but can occur on mineral surfaces. The potential for the formation of toxic aromatic amines under anaerobic conditions highlights the importance of effective and comprehensive wastewater treatment technologies. Advanced oxidation processes and specialized biological treatments show promise for the complete mineralization of this and other reactive dyes. Further research is needed to obtain more specific quantitative data on the environmental fate parameters of **Reactive Black 39** to refine environmental risk assessments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Effect of Reactive Black 5 azo dye on soil processes related to C and N cycling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Investigation of OECD 301F ready biodegradability test to evaluate chemical fate in a realistic environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. concawe.eu [concawe.eu]
- 6. GT Digital Repository [repository.gatech.edu]
- 7. textileapex.com [textileapex.com]
- 8. researchgate.net [researchgate.net]
- 9. Kinetic Study of Hydrolysis Reaction of Monochlorotriazinyl Reactive Dyes Containing an Alkylthio and Alkylamino Substituent [article.sapub.org]
- 10. researchgate.net [researchgate.net]
- 11. Degradation and ecotoxicity of dye Reactive Black 5 after reductive-oxidative process : Environmental Science and Pollution Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jocpr.com [jocpr.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. brieflands.com [brieflands.com]
- 16. hrcak.srce.hr [hrcak.srce.hr]
- 17. Degradation of Reactive Black 5 dye by a newly isolated bacterium *Pseudomonas entomophila* BS1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: Environmental Fate and Persistence of Reactive Black 39]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15552041#environmental-fate-and-persistence-of-reactive-black-39>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com